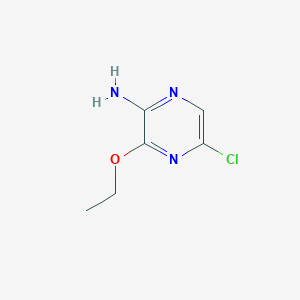

5-Chloro-3-ethoxypyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1259478-70-0 |

|---|---|

Molecular Formula |

C6H8ClN3O |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

5-chloro-3-ethoxypyrazin-2-amine |

InChI |

InChI=1S/C6H8ClN3O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3,(H2,8,9) |

InChI Key |

ZLSQWTANNRJECS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=C1N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Chloro 3 Ethoxypyrazin 2 Amine and Analogues

Retrosynthetic Analysis of the 5-Chloro-3-ethoxypyrazin-2-amine Core

A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, readily available starting materials. The primary disconnections focus on the carbon-halogen and carbon-oxygen bonds, as well as the formation of the pyrazine (B50134) ring itself.

A logical retrosynthetic pathway for this compound is depicted below:

Key Disconnections:

C-Cl Bond: The chloro group at the 5-position can be introduced via an electrophilic halogenation reaction on a 2-aminopyrazine (B29847) precursor. This is a common and effective strategy for functionalizing the pyrazine ring.

C-O (Ethoxy) Bond: The ethoxy group at the 3-position can be installed through a nucleophilic aromatic substitution (SNAr) reaction, where an ethoxide ion displaces a suitable leaving group, typically a halogen, on the pyrazine ring.

Pyrazine Ring Formation: The core pyrazine ring can be assembled through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This fundamental approach is widely used in the synthesis of pyrazine derivatives.

This analysis suggests a synthetic strategy that begins with the construction of a 2-aminopyrazine core, followed by sequential halogenation and alkoxylation to install the desired substituents.

Established Synthetic Routes for 2-Aminopyrazine Derivatives

The synthesis of 2-aminopyrazine derivatives is well-established and relies on a variety of classical organic reactions. These methods provide the foundational chemistry for accessing the core structure of this compound.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto the electron-deficient pyrazine ring. Halogenated pyrazines are excellent substrates for SNAr reactions, reacting with a wide range of nucleophiles. For the synthesis of the target molecule, the displacement of a halogen at the 3-position by an ethoxide is a key step. A German patent describes a similar transformation where 2-amino-3,5-dibromopyrazine (B131937) is treated with sodium methoxide (B1231860) in methanol (B129727) to yield 2-amino-3-methoxy-5-bromopyrazine google.com. This demonstrates the feasibility of introducing an alkoxy group at the 3-position via nucleophilic substitution.

Condensation and Cyclization Reactions

The formation of the pyrazine ring itself is often achieved through the condensation of an α-dicarbonyl compound with a 1,2-diamine. This approach is highly versatile and allows for the introduction of various substituents on the pyrazine core from the outset. For instance, the reaction of an appropriately substituted α-diketone with a diamine can directly lead to a substituted pyrazine, which can then be further functionalized.

Halogenation and Alkoxylation Strategies

The introduction of halogen and alkoxy groups onto the pyrazine ring is crucial for the synthesis of the target molecule.

Halogenation: The halogenation of 2-aminopyrazine has been studied in detail. Research has shown that 2-aminopyrazine can be selectively halogenated at the 5-position. The use of N-chlorosuccinimide (NCS) in acetonitrile (B52724) has been reported to yield 2-amino-5-chloropyrazine (B1281452) in good yields thieme-connect.comchemicalbook.com. For instance, treating 2-aminopyrazine with NCS in acetonitrile at 40°C can produce the desired 2-amino-5-chloropyrazine chemicalbook.com. It has also been shown that both mono- and di-halogenation can be achieved with good yields using N-halosuccinimides in acetonitrile, with microwave assistance often improving reaction times and yields thieme-connect.comresearchgate.net.

Alkoxylation: As mentioned in the nucleophilic substitution section, alkoxylation is typically achieved by reacting a halopyrazine with an alkoxide. The synthesis of 2-amino-3-methoxypyrazine from 2-amino-3,5-dibromopyrazine by reaction with sodium methoxide provides a strong precedent for the introduction of an ethoxy group in a similar manner google.com. The general principle of alkoxylation involves the reaction of a compound with an epoxide, though for aromatic systems, nucleophilic substitution is more common wikipedia.orgfrontiersin.org.

Direct Amination Techniques

While the target molecule already contains an amino group, direct amination techniques are relevant for the synthesis of its analogs. The Chichibabin reaction, for example, allows for the direct amination of pyridines and other nitrogen-containing heterocycles, although it typically requires harsh conditions. More modern approaches involve transition-metal-catalyzed amination reactions, which offer milder conditions and broader substrate scope.

Advanced Synthetic Protocols for this compound

Recent advances in synthetic methodology offer more efficient and selective routes to substituted pyrazines.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate halogenation reactions of 2-aminopyrazine thieme-connect.comresearchgate.net. These methods can lead to shorter reaction times and improved yields for both mono- and di-halogenated products. This technology could be applied to the chlorination of a suitable 2-aminopyrazine precursor to efficiently generate the 5-chloro-substituted intermediate.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful methods for forming carbon-nitrogen bonds. While not directly applicable to the synthesis of the primary amine in the target molecule, these methods are invaluable for creating a diverse range of N-substituted analogs.

A plausible advanced synthetic route to this compound could involve the following steps:

Dibromination of 2-aminopyrazine: Following established protocols, 2-aminopyrazine can be dibrominated using N-bromosuccinimide (NBS) to yield 2-amino-3,5-dibromopyrazine thieme-connect.com.

Selective Alkoxylation: The resulting 2-amino-3,5-dibromopyrazine can then undergo a selective nucleophilic aromatic substitution with sodium ethoxide. Based on the reactivity of similar systems, the bromine at the 3-position is expected to be more reactive towards nucleophilic attack, leading to the formation of 2-amino-5-bromo-3-ethoxypyrazine.

Halogen Exchange or Reduction/Chlorination: The final step would involve either a halogen exchange reaction to replace the bromine at the 5-position with chlorine or a two-step process of debromination followed by selective chlorination at the 5-position.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.orgrsc.org The application of microwave irradiation in the synthesis of pyrazine derivatives has demonstrated significant advantages, particularly in facilitating rapid and efficient cyclization and condensation reactions. nih.govdergipark.org.tr

The synthesis of pyrazine cores often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. slideshare.net Microwave heating can dramatically reduce the time required for such reactions. For instance, studies on the synthesis of poly(hydroxyalkyl)pyrazines from ammonium (B1175870) formate (B1220265) and monosaccharides have shown that microwave irradiation leads to unprecedentedly fast reaction rates. rsc.orgrsc.org This technique can be extrapolated to the synthesis of more complex pyrazine analogues. A potential microwave-assisted approach to a substituted pyrazine core might involve the cyclocondensation of an appropriately substituted 1,2-diamine with a 1,2-diketone, where the microwave energy facilitates rapid ring closure and dehydration.

Research has shown that microwave-assisted synthesis can be effectively applied to various heterocyclic systems, including pyrazoles, which share structural similarities with pyrazines. In one study, chalcone (B49325) analogs were cyclized with hydrazine (B178648) hydrate (B1144303) under microwave irradiation to form pyrazoline derivatives in a two-step process. doaj.org This highlights the utility of microwave energy in promoting cyclization, a key step in forming heterocyclic rings.

Table 1: Example of Microwave-Assisted Pyrazole Synthesis Conditions dergipark.org.tr

| Reactants | Solvent/Catalyst | Microwave Power | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Substituted Benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Water | 300 W | Room Temp | 20 min | Not specified |

| Enones, Semicarbazide Hydrochloride | Pyridine, Methanol/Water | 100 W | 70°C | 4 min | 82-96% |

| 2,5-dibromo-3-thiophenecarbaldehyde, Phenyl hydrazine | Ethanol/Acetic Acid (1:1) | Not specified | 100°C | 7 min | Not specified |

This table illustrates typical conditions for microwave-assisted synthesis of related heterocyclic compounds, demonstrating the rapid reaction times and high yields achievable.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated heterocycles, including chloropyrazines. rsc.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazine ring, enabling the synthesis of a diverse array of analogues. rsc.org The chlorine atom in this compound serves as a versatile handle for such transformations.

The Suzuki-Miyaura coupling , which couples an organoboron species with an organic halide in the presence of a palladium catalyst and a base, is particularly well-suited for modifying chloropyrazines. researchgate.netlibretexts.org The catalytic cycle involves three key steps: oxidative addition of the chloropyrazine to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology has been successfully used to synthesize biaryl compounds from resin-supported chloropyrimidines and various arylboronic acids. nih.gov

For a precursor like 2,3,5-trichloropyrazine, a sequential cross-coupling strategy could be employed to build a molecule analogous to this compound. The different reactivities of the chlorine atoms could allow for regioselective substitution. For example, one chlorine could be displaced by an ethoxy group via nucleophilic aromatic substitution, followed by a Suzuki coupling at another position to introduce a new carbon-based substituent. Highly active palladium-phosphine catalysts have been developed that are effective even for challenging substrates like amino-heteroaryl halides, which are often prone to catalyst inhibition. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Pyrazine Scaffolds rsc.org

| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|---|

| Stille Coupling | Stannylated Pyrazine | 4-Methoxybenzoyl chloride | Pd catalyst | Substituted Pyrazine | 70% |

| Sonogashira Coupling | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Phenylalkynyl-pyrazine | Quantitative |

| Negishi Coupling | Dichloropyrazine | Iodobenzene | TMPZnCl·LiCl, Pd catalyst | Phenyl-chloropyrazine | Good yields |

This table showcases the versatility of palladium catalysis in functionalizing the pyrazine core.

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.gov Similarly, tandem (or cascade) processes, involving two or more sequential reactions that occur in one pot without isolating intermediates, streamline synthetic pathways. nih.gov

The synthesis of the pyrazine ring system can be achieved through tandem processes. One established method is the dehydrogenative coupling of β-amino alcohols catalyzed by earth-abundant metals like manganese. nih.govacs.org In this process, the β-amino alcohol is first dehydrogenated to an aldehyde intermediate, which then undergoes self-coupling and cyclization to form a 2,5-dihydropyrazine. Subsequent metal-catalyzed dehydrogenation yields the final aromatic pyrazine derivative. acs.orgacs.org

Another approach involves the condensation of 1,2-diamines with 1,2-diketones, which can be part of a one-pot process. tandfonline.com A greener approach has been developed using potassium tert-butoxide in aqueous methanol at room temperature, which facilitates the condensation and subsequent aromatization of the dihydropyrazine (B8608421) intermediate without the need for harsh oxidants. tandfonline.com Such strategies could be adapted to produce highly substituted pyrazines by starting with appropriately functionalized diamines and diketones. While many MCRs have been developed for heterocycles like pyrazoles, the principles can be extended to pyrazine synthesis, potentially allowing for the rapid assembly of complex structures like this compound from simpler building blocks. beilstein-journals.orgconsensus.app

Table 3: Manganese-Catalyzed Dehydrogenative Coupling for Pyrazine Synthesis acs.org

| β-Amino Alcohol Substrate | Catalyst/Base | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Amino-4-methylpentan-1-ol | Mn-pincer complex / KH | 150°C | 24 h | 80% |

| 2-Amino-1-hexanol | Mn-pincer complex / KH | 150°C | 24 h | 65% |

| 2-Amino-1-pentanol | Mn-pincer complex / KH | 150°C | 24 h | 95% |

This table provides examples of a tandem process for synthesizing substituted pyrazines from β-amino alcohols.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final pyrazine compounds are critical steps to ensure the high purity required for subsequent reactions and final applications. A variety of standard and advanced chromatographic and non-chromatographic techniques are employed.

Column chromatography is a cornerstone technique for purifying pyrazine derivatives. oup.com Normal-phase flash chromatography using silica (B1680970) gel is common, typically with a binary solvent system such as hexane (B92381) and ethyl acetate (B1210297). jasco.hu For challenging separations of closely related pyrazines, silica with a higher surface area can provide enhanced resolution and improved purity of the final product. jasco.hu In some cases, passing extracts through a silica column can effectively remove polar impurities like imidazoles, which may form as byproducts. nih.gov For isolating more polar compounds or for purification from aqueous distillates, reversed-phase chromatography using C18-bonded silica is an effective alternative. oup.comnih.gov

Liquid-liquid extraction (LLE) is frequently used for the initial workup and separation of pyrazines from aqueous reaction mixtures. oup.com The choice of solvent is crucial; solvents like dichloromethane (B109758) (DCM), hexane, methyl-t-butyl ether (MTBE), or ethyl acetate can be used. oup.comnih.gov Multiple extractions are often necessary to ensure high recovery of the target compounds. The choice of solvent can also offer a degree of selectivity; for instance, using hexane can prevent the co-extraction of more polar imidazole (B134444) byproducts. nih.gov

Other purification methods include:

Distillation: Simple or azeotropic distillation can be used to isolate volatile pyrazines from non-volatile impurities or aqueous reaction mixtures. oup.comgoogle.com

Crystallization: When the final product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity by removing soluble impurities.

Thin-Layer Chromatography (TLC): While primarily an analytical tool, TLC is vital for monitoring reaction progress and developing optimal solvent systems for preparative column chromatography. chemicalbook.com

The purification of a specific intermediate, 2-amino-5-chloropyrazine, has been detailed using chromatography on silica gel with a petroleum ether/ethyl acetate eluent to remove dichlorinated impurities. chemicalbook.com This highlights the practical application of these techniques in obtaining pure pyrazine building blocks.

Table 4: Common Purification Techniques for Pyrazine Derivatives

| Technique | Stationary/Mobile Phase or Solvent | Application/Purpose | Reference |

|---|---|---|---|

| Flash Chromatography | Silica gel; Hexane/Ethyl Acetate | General purification of pyrazine products and intermediates. | jasco.hu |

| Liquid-Liquid Extraction | Hexane, MTBE, Ethyl Acetate, DCM | Initial workup to separate pyrazines from aqueous reaction mixtures. | oup.comnih.gov |

| Column Chromatography | C18-bonded silica | Isolation of pyrazines from aqueous distillates; purification of polar compounds. | nih.gov |

| Distillation | Not applicable | Separation of volatile pyrazines from non-volatile impurities. | oup.comgoogle.com |

Reactivity and Mechanistic Investigations of 5 Chloro 3 Ethoxypyrazin 2 Amine

Electron-Deficient Character of the Pyrazine (B50134) Ring System

The pyrazine ring is an inherently electron-deficient aromatic system due to the presence of two nitrogen atoms. youtube.comnih.gov These nitrogen atoms exert strong inductive (-I) and mesomeric (-M) effects, withdrawing electron density from the carbon atoms of the ring. youtube.comstackexchange.com This electron deficiency makes the pyrazine ring susceptible to nucleophilic attack and generally less reactive towards electrophilic substitution compared to benzene. researchgate.netslideshare.net The introduction of a cyano group, a strongly electron-withdrawing substituent, further enhances the electron-deficient nature of the pyrazine ring. rsc.org This property is crucial in various applications, such as in the development of n-type organic field-effect transistors (OFETs), where a low highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are desirable for stability and efficient electron injection. researchgate.netacs.org The electron-withdrawing character of the pyrazine ring can be compared to that of pyridine, which also contains an electron-withdrawing nitrogen atom. nih.gov

The electron-deficient nature of the pyrazine ring in 5-Chloro-3-ethoxypyrazin-2-amine significantly influences its reactivity. The two ring nitrogens, along with the chloro and ethoxy substituents, modulate the electron density distribution across the ring, impacting the reactivity of each substituent and the ring itself.

Reactivity of the Chloro Substituent Towards Nucleophiles

The chloro substituent on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SɴAr). stackexchange.comrsc.org The rate and success of these reactions are influenced by the nature of the nucleophile and the reaction conditions. The presence of the two nitrogen atoms in the pyrazine ring enhances its reactivity towards nucleophiles. nih.gov

Amine Nucleophiles and Derivative Formation

The chloro group can be displaced by various amine nucleophiles. For instance, reactions with amines can lead to the formation of the corresponding amino-substituted pyrazine derivatives. The reactivity of the chloro group towards amines is a common method for synthesizing substituted aminopyrazines. researchgate.net The reaction of chloropyrazines with amines like morpholine (B109124) has been studied under various conditions, highlighting the influence of solvents and bases on the reaction outcome. researchgate.net

Table 1: Examples of Nucleophilic Substitution of Chloropyrazines with Amines

| Chloropyrazine Reactant | Amine Nucleophile | Product | Reference |

| 2-Chloropyrazine | Morpholine | 2-Morpholinopyrazine | researchgate.net |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | 2-Anilinopyrimidines | researchgate.net |

This table is illustrative and may not represent reactions of this compound specifically, but demonstrates the general reactivity of chloropyrazines.

Oxygen- and Sulfur-Based Nucleophilic Attack

Oxygen-based nucleophiles, such as alkoxides and hydroxide, can also displace the chloro substituent. For example, chloropyrazines react with sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide to yield the corresponding methoxy (B1213986) and benzyloxy pyrazine derivatives. rsc.org Similarly, sulfur-based nucleophiles like sodium benzyl sulfide (B99878) have been shown to react with chloropyrazines. rsc.org The reaction with bisulfide (HS⁻) and polysulfides (Sₙ²⁻) has also been investigated, with polysulfides being significantly more reactive nucleophiles for chloroazines. nih.govresearchgate.net These reactions proceed via a nucleophilic aromatic substitution (SɴAr) mechanism, where the products involve the substitution of the halogen with sulfur. nih.gov

Reactivity of the Ethoxy Group: Ether Cleavage and Trans-etherification

The ethoxy group, an ether linkage, on the pyrazine ring can undergo cleavage under specific conditions. Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often heat. wikipedia.orgmasterorganicchemistry.comlibretexts.orgunizin.org The reaction proceeds through protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org The subsequent step can follow either an Sɴ1 or Sɴ2 pathway, depending on the stability of the potential carbocation intermediate. wikipedia.orgunizin.org Given the sp² hybridization of the carbon attached to the ethoxy group, an Sɴ1 mechanism is unlikely at this position. Cleavage of aryl alkyl ethers, a similar system, consistently yields a phenol (B47542) and an alkyl halide because nucleophilic attack on the aromatic carbon is disfavored. libretexts.org

Trans-etherification, the exchange of one alkoxy group for another, is also a potential reaction pathway, though less common than cleavage. This would involve the attack of an external alkoxide on the carbon of the ethoxy group.

Reactivity of the Amino Group: Acylation, Alkylation, and Diazotization Reactions

The amino group at the 2-position of the pyrazine ring is a key site for various chemical transformations.

Acylation: The amino group can be readily acylated using acylating agents like acyl halides or anhydrides to form the corresponding amides. youtube.comyoutube.comyoutube.comyoutube.com This reaction is a common method for synthesizing pyrazine carboxamides, which are of interest in medicinal chemistry. researchgate.net Even electron-deficient aminopyrazines can be efficiently coupled with carboxylic acids using activating agents like methanesulfonyl chloride and N-methylimidazole. researchgate.net The direct condensation of amines with carboxylic acids to form amides is also possible, though it often requires high temperatures or the use of catalysts. youtube.com

Alkylation: The amino group can also undergo alkylation. However, direct alkylation of amines with alkyl halides can sometimes lead to multiple alkylations due to the increased nucleophilicity of the alkylated product. libretexts.orgyoutube.com Methods for the N-monoalkylation of aminopyridines, a related class of compounds, have been developed using a carboxylic acid and sodium borohydride. researchgate.net

Diazotization: Primary aromatic amines, including aminopyrazines, can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). clockss.orgrsc.orgorganic-chemistry.org This reaction forms a diazonium salt, which is a versatile intermediate. organic-chemistry.org Diazonium salts can be converted to a variety of other functional groups or used in coupling reactions to form azo compounds. clockss.orgresearchgate.net The stability and reactivity of the resulting pyrazine diazonium salt would be influenced by the other substituents on the ring. The diazotization of aminopyridines, for example, leads to the formation of diazonium ions that can be hydrolyzed to hydroxy compounds or form more stable diazoate ions in alkaline solution. rsc.org

Oxidation and Reduction Pathways of the Pyrazine Ring

The pyrazine ring can undergo both oxidation and reduction, though these reactions can be complex and dependent on the specific reagents and conditions.

Oxidation: Oxidation of the pyrazine ring itself can be challenging. However, N-oxidation of the nitrogen atoms in the pyrazine ring is possible using peracids. rsc.org For instance, triazolo[1,5-a]pyrazine undergoes smooth N-oxidation to its 7-oxide. rsc.org The synthesis of pyrazine derivatives can also involve an oxidation step, such as the dehydrogenation of a dihydropyrazine (B8608421) intermediate. youtube.comyoutube.com

Reduction: The electrochemical reduction of pyrazines has been studied in detail. cdnsciencepub.comcdnsciencepub.comacs.orgrsc.orgacs.org In alkaline hydroorganic media, pyrazines can be reduced to 1,4-dihydropyrazines, which are often unstable and can isomerize to 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com The main product of the electrochemical reduction of pyrazine on a silver electrode is believed to be the 1,4-dihydropyrazine (B12976148) cation. rsc.org More drastic reduction of pyrazines can lead to the formation of piperazines, the fully saturated hexahydro derivatives. cdnsciencepub.com

Mechanistic Elucidation of Key Transformations

A detailed mechanistic elucidation requires the identification of intermediates, transition states, and the sequence of elementary steps involved in a chemical reaction. For this compound, such information is currently unavailable in the reviewed literature.

Transition State Analysis in Pyrazine Reactions

Transition state analysis, often performed using computational quantum chemistry methods, provides crucial insights into the energy barriers and geometries of the highest-energy structures along a reaction coordinate. researchgate.netyoutube.com Such analyses are fundamental to understanding reaction rates and selectivity. While computational studies have been performed on various pyrazine derivatives to investigate their electronic structure and reaction pathways, researchgate.netmdpi.com no specific transition state analysis for reactions involving this compound has been reported.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 3 Ethoxypyrazin 2 Amine

Vibrational Spectroscopy for Functional Group Characterization

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphism, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When applied to 5-Chloro-3-ethoxypyrazin-2-amine, a Raman spectrum would reveal vibrational modes of the molecule.

Specific vibrational bands would correspond to the stretching and bending of bonds within the pyrazine (B50134) ring, the C-Cl bond, the C-O and C-C bonds of the ethoxy group, and the N-H bonds of the amine group. For instance, characteristic peaks would be expected for the pyrazine ring breathing modes, C-H stretching in the ethyl group, and N-H stretching of the primary amine. The position and intensity of these peaks would offer a unique fingerprint of the molecule.

Hypothetical Raman Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| Pyrazine Ring Stretch | 1400-1600 |

| C-O Stretch (Ethoxy) | 1050-1250 |

| C-Cl Stretch | 600-800 |

Note: This table is hypothetical and intended for illustrative purposes only, as no experimental data is currently available.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it is possible to deduce the exact molecular formula.

For this compound (C₆H₈ClN₃O), HRMS would confirm its elemental composition. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern can provide valuable structural information. Common fragmentation pathways could include the loss of the ethoxy group, the chlorine atom, or parts of the pyrazine ring.

Anticipated HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure |

| [M-C₂H₅O]⁺ | Loss of the ethoxy group |

| [M-Cl]⁺ | Loss of the chlorine atom |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrazine ring |

Note: This table represents potential fragmentation pathways and is for illustrative purposes. Actual fragmentation would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

If a suitable single crystal of the compound were analyzed, the resulting data would reveal the planarity of the pyrazine ring, the orientation of the ethoxy and amine substituents, and any intermolecular interactions such as hydrogen bonding in the crystal lattice.

Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Z | 4 |

Note: This data is purely illustrative as no crystallographic studies have been published for this compound.

Chiroptical Spectroscopy (if enantiomers are relevant)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, leading to the existence of enantiomers.

For this compound, the molecule itself does not possess a stereocenter and is therefore achiral. Consequently, it would not exhibit a circular dichroism spectrum, and an analysis using chiroptical spectroscopy would not be relevant.

Computational Chemistry and Quantum Mechanical Investigations of 5 Chloro 3 Ethoxypyrazin 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. The primary step in a computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy configuration.

Basis Set and Functional Selection Considerations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules containing heteroatoms like nitrogen, oxygen, and chlorine, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a robust description of electronic effects.

The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like 6-311++G(d,p), are frequently chosen. The "6-311" indicates a split-valence triple-zeta basis set, providing flexibility for the valence electrons. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density distribution, which is essential for molecules with complex bonding.

The selection of the B3LYP functional combined with the 6-311++G(d,p) basis set represents a well-established level of theory for obtaining reliable geometric and electronic properties for pyrazine (B50134) derivatives.

Conformational Analysis and Energy Landscapes

The presence of a flexible ethoxy group (-OCH2CH3) necessitates a thorough conformational analysis to identify the global minimum energy structure on the potential energy surface. The key dihedral angles that define the conformation are C3-O-C(ethyl)-C(methyl) and C2-C3-O-C(ethyl). By systematically rotating these bonds and performing geometry optimizations for each starting conformation, an energy landscape can be mapped.

The results of such an analysis typically reveal several stable conformers. The relative energies of these conformers are usually very close, often within a few kcal/mol of each other, indicating that multiple conformations may coexist at room temperature. The global minimum is determined by comparing the final electronic energies of all optimized stable conformers. For 5-Chloro-3-ethoxypyrazin-2-amine, the most stable conformation would likely involve steric minimization, where the bulky ethyl group is oriented away from the pyrazine ring and the amino group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-O-C) | Dihedral Angle (C3-O-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° | 179.2° | 0.00 |

| B | -85.3° | 179.5° | 1.25 |

| C | 177.9° | 75.4° | 2.10 |

Note: Data is representative and for illustrative purposes.

Electronic Structure Analysis

Once the optimized geometry of the global minimum is obtained, a detailed analysis of its electronic structure can be performed to understand its reactivity and intermolecular interaction potential.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the nitrogen atom of the amino group, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the pyrazine ring, particularly on the carbon atoms bonded to the electronegative chlorine and ethoxy groups, indicating these are potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 2: Hypothetical Frontier Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.22 |

Note: Data is representative and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the total electron density surface, with different colors representing different values of the electrostatic potential.

In the MEP surface of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atoms of the pyrazine ring and the oxygen atom of the ethoxy group, due to their high electronegativity and the presence of lone pairs. These regions indicate the sites most susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atoms of the amino group and the ethyl group, making them potential sites for nucleophilic interaction. The chlorine atom would present a region of slight negative potential, while the carbon it is attached to would be more positive.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

Table 3: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N(amino) | π* (C2-C3) | 35.8 |

| LP (1) N(ring) | π* (C5-C6) | 28.4 |

| LP (2) O(ethoxy) | σ* (C3-N4) | 5.2 |

| LP (3) Cl | σ* (C5-C6) | 2.1 |

Note: Data is representative and for illustrative purposes. LP denotes a lone pair.

Fukui Functions and Local Reactivity Descriptors

Fukui functions, derived from conceptual Density Functional Theory (DFT), are essential tools for identifying the reactivity of different atomic sites within a molecule. By analyzing the change in electron density as an electron is added or removed, Fukui functions can pinpoint the regions most susceptible to electrophilic, nucleophilic, or radical attack.

The key Fukui indices are:

fk+ : Measures the reactivity towards a nucleophilic attack (propensity to accept an electron). A higher value indicates a more electrophilic site.

fk- : Measures the reactivity towards an electrophilic attack (propensity to donate an electron). A higher value indicates a more nucleophilic site.

fk0 : Measures the reactivity towards a radical attack.

For this compound, the pyrazine ring, substituted with an electron-donating amino group (-NH₂), an electron-donating ethoxy group (-OCH₂CH₃), and an electron-withdrawing chlorine atom (-Cl), presents a complex reactivity profile. Calculations, typically performed using a method like B3LYP with a 6-31G(d) basis set, would be used to quantify these effects. The nitrogen atoms of the pyrazine ring are intrinsically electronegative, while the amino group enhances the nucleophilicity of the ring, particularly at the ortho and para positions.

| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) | Predicted Site for Attack |

|---|---|---|---|---|

| N1 (Pyrazine) | 0.125 | 0.045 | 0.085 | Nucleophilic |

| C2 (Amino-bearing) | 0.080 | 0.150 | 0.115 | Electrophilic |

| C3 (Ethoxy-bearing) | 0.095 | 0.110 | 0.103 | Electrophilic |

| N4 (Pyrazine) | 0.130 | 0.050 | 0.090 | Nucleophilic |

| C5 (Chloro-bearing) | 0.180 | 0.030 | 0.105 | Nucleophilic |

| C6 | 0.075 | 0.165 | 0.120 | Electrophilic |

| N (of NH₂) | 0.060 | 0.190 | 0.125 | Electrophilic |

| Cl | 0.140 | 0.025 | 0.083 | Nucleophilic |

Note: The data in this table is illustrative and represents plausible relative values based on the electronic nature of the substituents. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Parameters

Theoretical Vibrational Frequencies and Intensities (IR, Raman)

Computational methods allow for the prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule's normal modes. These calculations, typically performed using DFT methods, are crucial for interpreting experimental spectra and assigning specific absorption bands to corresponding molecular motions. For this compound, the vibrational spectrum would be characterized by contributions from the pyrazine core, the amino group, the ethoxy group, and the carbon-chlorine bond. doi.orgresearchgate.netnih.gov

Key expected vibrational modes include:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov

C-H Stretching: Aromatic C-H stretches from the pyrazine ring appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazine ring structure are expected in the 1400-1600 cm⁻¹ range.

C-O Stretching: The C-O-C linkage of the ethoxy group would produce strong bands in the 1050-1250 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretch is typically observed as a strong band in the 600-800 cm⁻¹ region.

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|

| 3455 | High | Medium | N-H Asymmetric Stretch |

| 3360 | High | Medium | N-H Symmetric Stretch |

| 3080 | Medium | High | Aromatic C-H Stretch |

| 2985 | Medium | High | Aliphatic C-H Stretch (CH₃) |

| 1620 | High | Medium | N-H Scissoring |

| 1580 | High | High | Pyrazine Ring C=C/C=N Stretch |

| 1245 | Very High | Low | Aryl C-O Asymmetric Stretch |

| 1040 | High | Medium | Alkyl C-O Symmetric Stretch |

| 780 | Very High | High | C-Cl Stretch |

Note: Frequencies are illustrative and based on typical values for these functional groups. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data. doi.org

Chemical Shift Predictions for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts of molecules. pdx.edu These predictions are invaluable for assigning signals in experimental spectra and confirming molecular structures.

For this compound, the chemical shifts are influenced by the electronic environment created by the various substituents on the pyrazine ring. The electronegative nitrogen and chlorine atoms will generally cause deshielding (higher ppm values), while the electron-donating amino and ethoxy groups will cause shielding (lower ppm values), though the net effect depends on the specific position.

| Atom | Estimated Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (of C6) | ~ 7.8 | Deshielded by adjacent N and Cl atoms. |

| ¹H (of NH₂) | ~ 5.5 | Broad signal, position is solvent-dependent. |

| ¹H (of -OCH₂-) | ~ 4.4 | Quartet, deshielded by oxygen and the aromatic ring. |

| ¹H (of -CH₃) | ~ 1.4 | Triplet. |

| ¹³C (C2, Amino-bearing) | ~ 155 | Strongly influenced by amino group and adjacent N. |

| ¹³C (C3, Ethoxy-bearing) | ~ 158 | Strongly influenced by ethoxy group and adjacent N. |

| ¹³C (C5, Chloro-bearing) | ~ 130 | Influenced by Cl and adjacent N. |

| ¹³C (C6) | ~ 125 | Aromatic region. |

| ¹³C (-OCH₂-) | ~ 62 | Aliphatic region. |

| ¹³C (-CH₃) | ~ 15 | Aliphatic region. |

Note: These chemical shifts are estimates based on standard functional group effects and data for similar heterocyclic systems. They are relative to a TMS standard.

Reaction Mechanism Simulations and Transition State Identification

A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates and, crucially, the transition state (TS) structures that connect them. The energy of the transition state determines the activation energy (Eₐ) of the reaction, which governs its rate.

For this compound, several reaction types could be investigated:

Electrophilic Aromatic Substitution: The electron-rich pyrazine ring, activated by the amino and ethoxy groups, could undergo substitution. Calculations would focus on identifying the transition state for the attack of an electrophile at the most nucleophilic carbon (predicted to be C6 by Fukui functions).

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at C5 could potentially be displaced by a strong nucleophile. This is a common reaction for chloro-substituted pyrazines. Simulations would model the formation of the Meisenheimer complex (the intermediate) and its corresponding transition states.

Reactions involving the Amino Group: The nucleophilic amino group can react with various electrophiles. Computational models could simulate acylation or alkylation reactions at this site.

The process involves optimizing the geometries of the reactants, products, and the transition state. TS structures are identified as first-order saddle points on the PES, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Quantum Chemical Descriptors and Reactivity Indices

Global Reactivity Descriptors (Electrophilicity, Nucleophilicity, Hardness, Softness)

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S) = 1 / (2η). A softer molecule is more reactive.

Electrophilicity Index (ω) = (I + A)² / (8(I - A)). Measures the ability of a molecule to accept electrons.

| Parameter | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| EHOMO | - | -5.8 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.6 eV | Indicates moderate kinetic stability. |

| Chemical Hardness (η) | (I - A) / 2 | 2.3 eV | Indicates a molecule of moderate hardness. |

| Chemical Softness (S) | 1 / (2η) | 0.217 eV⁻¹ | Corresponds to moderate reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 1.52 eV | Classifies the molecule as a moderate electrophile. |

Note: The values are illustrative, derived from typical HOMO/LUMO energies for substituted heteroaromatic amines, and serve to demonstrate how these indices are used to quantify reactivity.

Local Reactivity Descriptors

In the realm of computational chemistry, local reactivity descriptors are indispensable tools for predicting the specific sites within a molecule that are most susceptible to electrophilic, nucleophilic, and radical attacks. These descriptors are derived from conceptual Density Functional Theory (DFT) and provide a quantitative measure of the reactivity of individual atoms in a molecule. This allows for a detailed understanding of the molecule's chemical behavior and its potential interactions.

The primary local reactivity descriptors include Fukui functions, local softness, and the dual descriptor. These indices are crucial for elucidating the intricate details of reaction mechanisms and for designing new molecules with desired reactivity patterns.

Fukui Functions

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point r in a molecule with respect to a change in the total number of electrons. It essentially indicates how the electron density redistributes when an electron is added or removed. There are three types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance), this function describes the reactivity of a site towards a nucleophile. A higher value of f+(r) at a particular atomic site indicates a greater susceptibility to nucleophilic attack.

f-(r): For electrophilic attack (electron donation), this function highlights the reactivity of a site towards an electrophile. A higher value of f-(r) suggests that the site is more prone to electrophilic attack.

f0(r): For radical attack, this function is the average of f+(r) and f-(r) and indicates the reactivity of a site towards a radical species.

For this compound, the nitrogen atoms of the pyrazine ring, due to their electronegativity, are expected to be potential sites for electrophilic attack. The amino group, being an electron-donating group, would likely enhance the nucleophilicity of the carbon atoms in the pyrazine ring, particularly at the ortho and para positions relative to the amino group. Conversely, the chlorine atom, being an electron-withdrawing group, would be expected to increase the susceptibility of the carbon atom it is attached to towards nucleophilic attack.

A hypothetical condensed Fukui function analysis for this compound is presented in Table 1. The values in this table are illustrative and represent the type of data that would be obtained from a DFT calculation.

Table 1: Illustrative Condensed Fukui Functions for this compound

| Atom | f+ | f- | f0 |

| N1 | 0.050 | 0.150 | 0.100 |

| C2 | 0.100 | 0.080 | 0.090 |

| N(amine) | 0.020 | 0.250 | 0.135 |

| C3 | 0.120 | 0.060 | 0.090 |

| O(ethoxy) | 0.030 | 0.180 | 0.105 |

| N4 | 0.045 | 0.140 | 0.093 |

| C5 | 0.200 | 0.030 | 0.115 |

| Cl | 0.150 | 0.010 | 0.080 |

| C6 | 0.090 | 0.100 | 0.095 |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Local Softness and Electrophilicity

Local softness (s(r)) is another important local reactivity descriptor, which is related to the Fukui function and the global softness (S) of the molecule (s(r) = f(r)S). Similar to the Fukui function, there are local softness values for nucleophilic (s+(r)), electrophilic (s-(r)), and radical (s0(r)) attacks. A higher value of local softness at a specific site implies higher reactivity.

The local electrophilicity index (ωk) and local nucleophilicity index (Nk) are derived from the Fukui functions and global electrophilicity and nucleophilicity indices. These local parameters provide a more refined picture of the electrophilic and nucleophilic character of each atomic site in the molecule. For instance, in this compound, the carbon atom attached to the chlorine atom is expected to have a high local electrophilicity index, making it a prime target for nucleophiles.

Dual Descriptor

The dual descriptor, Δf(r), is a more recent development in local reactivity theory. It is defined as the difference between the Fukui functions for nucleophilic and electrophilic attack (Δf(r) = f+(r) - f-(r)). The sign of the dual descriptor indicates the nature of the reactivity of a particular site:

Δf(r) > 0: The site is electrophilic and prone to nucleophilic attack.

Δf(r) < 0: The site is nucleophilic and prone to electrophilic attack.

The dual descriptor provides a clear and unambiguous way to distinguish between electrophilic and nucleophilic sites within a molecule. For this compound, one would anticipate that the regions around the nitrogen atoms of the pyrazine ring and the amino group would exhibit negative values of the dual descriptor, signifying their nucleophilic character. Conversely, the carbon atom bonded to the chlorine atom would likely show a positive dual descriptor value, indicating its electrophilic nature.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Chloro 3 Ethoxypyrazin 2 Amine Derivatives

Systematic Modification of the Pyrazine (B50134) Core and Substituents

The 2-aminopyrazine (B29847) scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov The specific substitution pattern of 5-chloro-3-ethoxypyrazin-2-amine offers three primary points for modification: the chloro group at position 5, the ethoxy group at position 3, and the amino group at position 2.

The halogen atom at the 5-position of the pyrazine ring plays a significant role in modulating the electronic properties of the molecule and can participate in halogen bonding interactions with biological targets. The impact of the chloro-substituent's position on the pyrazine ring has been noted in the context of coordination chemistry, which can provide insights into intermolecular interactions. mdpi.com

Systematic replacement of the chlorine atom with other halogens (F, Br, I) or with small alkyl or cyano groups can probe the importance of electronegativity, size, and hydrogen-bonding capacity at this position. For instance, in a series of substituted amides of pyrazine-2-carboxylic acids, the presence and nature of a halogen at the 6-position (analogous to the 5-position in the target compound) were found to influence antimycobacterial and other biological activities. nih.gov

| Modification at C5 | Rationale | Potential Impact on Activity |

| Replacement with F | Increased electronegativity, potential for H-bonding | Altered electronic distribution, potentially improved target interactions |

| Replacement with Br, I | Increased size and polarizability, potential for halogen bonding | Enhanced van der Waals interactions, altered binding modes |

| Replacement with CH3 | Increased lipophilicity, steric bulk | Probing hydrophobic pockets in the binding site |

| Replacement with CN | Strong electron-withdrawing group, linear geometry | Significant change in electronics, potential for new interactions |

The ethoxy group at the 3-position is a key feature, influencing both the steric and electronic profile of the molecule. The oxygen atom can act as a hydrogen bond acceptor, while the ethyl group can engage in hydrophobic interactions.

Modifications to the alkoxy group can provide valuable SAR data. Varying the length of the alkyl chain (e.g., methoxy (B1213986), propoxy, isopropoxy, butoxy) can explore the size and shape of the binding pocket. Introducing unsaturation or cyclic moieties can impart conformational rigidity and explore new binding vectors. Furthermore, replacement of the ether oxygen with a sulfur atom (thioether) or a nitrogen atom (amino group) would significantly alter the electronic and hydrogen-bonding characteristics of the substituent. In studies of other kinase inhibitors, such as those targeting Nek2, the modification of alkoxy groups on a phenyl ring attached to the pyrazine core was a key strategy in optimizing activity and physicochemical properties. nih.gov

| Modification of Ethoxy Group | Rationale | Potential Impact on Activity |

| Chain length variation (methoxy, propoxy, etc.) | Probe size of hydrophobic pocket | Optimize van der Waals interactions and fit |

| Branching (isopropoxy, sec-butoxy) | Introduce steric bulk, improve metabolic stability | Enhance selectivity, alter conformation |

| Introduction of cyclic ethers (e.g., tetrahydrofuranyloxy) | Add conformational restraint, improve properties | Enhance binding affinity, improve pharmacokinetics |

| Replacement with thioalkoxy or aminoalkoxy | Alter hydrogen bonding capacity and electronics | Form new interactions with the target |

The 2-amino group is a critical component for the biological activity of many aminopyrazine derivatives, often forming key hydrogen bonds with the target protein, a common feature in kinase inhibitors. nih.gov Derivatization of this amino group can significantly impact binding affinity and selectivity.

Acylation, sulfonylation, or alkylation of the amino group can probe the steric and electronic requirements of the binding site. For instance, the synthesis of a series of 3-benzylaminopyrazine-2-carboxamides, derived from the nucleophilic substitution of a chloro-precursor, demonstrated that substitutions on the amino group were critical for antimycobacterial activity. mdpi.com Similarly, in the development of inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2), various non-thiourea derivatives were designed by modifying a (2-aminopyrazin-3-yl)methyl moiety. rsc.org

| Derivatization of Amino Group | Rationale | Potential Impact on Activity |

| Mono- or di-alkylation | Increase lipophilicity, probe for nearby pockets | Alter hydrogen bond donor capacity, enhance hydrophobic interactions |

| Acylation with various acyl groups | Introduce new functional groups and steric bulk | Modulate electronic properties, form new interactions |

| Sulfonylation | Introduce a strong hydrogen bond acceptor | Alter solubility and electronic profile |

| Urea or thiourea (B124793) formation | Introduce bidentate hydrogen bond donors/acceptors | Enhance binding through multiple interactions |

Rational Design Based on Computational and Spectroscopic Insights

Modern drug discovery heavily relies on computational and spectroscopic techniques to guide the rational design of new compounds. For this compound derivatives, these methods can provide invaluable insights into their conformation, electronic properties, and interactions with biological targets.

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can help to build predictive models of activity. nih.govnih.gov By docking proposed analogues into a homology model or a crystal structure of a target kinase, for example, researchers can predict binding modes and affinities, prioritizing the synthesis of compounds with the highest likelihood of success. Such approaches have been successfully used in the design of various kinase inhibitors. nih.gov

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, provide experimental data on the structure and conformation of the synthesized compounds. nih.gov The crystal structure of a ligand-protein complex can reveal the precise interactions responsible for binding, offering a detailed roadmap for further optimization. Spectroscopic analysis of chloro-substituted pyrazin-2-amines complexed with copper has provided detailed information on their coordination and intermolecular interactions, which can be analogous to interactions in a protein binding site. mdpi.comresearchgate.net

Development of Libraries of this compound Analogues

The systematic exploration of SAR is often accelerated by the synthesis and screening of compound libraries. For this compound, a focused library of analogues can be generated by combinatorial chemistry, where the three points of diversity (C5, C3, and N2) are varied systematically.

The synthesis of such libraries can be facilitated by the development of robust synthetic routes that allow for the late-stage introduction of diverse substituents. General methods for the synthesis of substituted pyrazines are well-documented and can be adapted for this purpose. rsc.org For example, a common precursor could be functionalized at the chloro, ethoxy, and amino positions in a parallel or sequential manner. The synthesis of pyrazine derivatives through the dimerization of amino acid-derived α-amino aldehydes represents another potential route to novel scaffolds. researchgate.netnih.gov

The resulting library of compounds can then be screened against a panel of biological targets to identify promising hits and to build a comprehensive SAR map. This approach has been successfully applied to the discovery of numerous potent and selective inhibitors for various targets.

Ligand Efficiency and Lipophilic Efficiency Assessments

In modern drug design, potency alone is not the sole determinant of a successful drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to assess the quality of compounds and to guide lead optimization. nih.govnih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as: LE = -2.303 * RT * log(IC₅₀ or Kᵢ) / N where R is the gas constant, T is the absolute temperature, and N is the number of heavy atoms. A higher LE value indicates that a compound achieves its potency with a lower number of atoms, which is a desirable characteristic for a lead compound.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates potency to lipophilicity (logP or logD). It is calculated as: LipE = pIC₅₀ - logP A higher LipE value (typically > 5) is desirable, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to poor pharmacokinetic properties and off-target toxicity. researchgate.net

For a series of this compound analogues, the calculation and monitoring of LE and LipE throughout the optimization process would be critical. This would help to ensure that increases in potency are achieved efficiently and without an undesirable increase in lipophilicity, thereby increasing the probability of identifying a high-quality drug candidate. The optimization of aminopyrazine inhibitors of Nek2, for instance, involved the calculation of ligand efficiency to guide the selection of modifications. nih.gov

| Compound | pIC₅₀ | logP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Analogue 1 | 7.2 | 2.5 | 20 | 0.36 | 4.7 |

| Analogue 2 | 7.8 | 3.1 | 22 | 0.35 | 4.7 |

| Analogue 3 | 8.1 | 2.9 | 23 | 0.35 | 5.2 |

| Analogue 4 | 6.9 | 3.5 | 24 | 0.29 | 3.4 |

This is a hypothetical data table for illustrative purposes.

Stereochemical Considerations in Pyrazine Derivatives

The introduction of stereocenters or axes of chirality into a pyrazine scaffold can lead to stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. These stereoisomers can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers, leading to preferential binding of one isomer over another.

A notable example of this is seen in the pyrrolopyrazine-based sedative, Eszopiclone. This drug is the (S)-enantiomer of zopiclone. The (S)-enantiomer is responsible for the therapeutic effects, while the (R)-enantiomer has significantly reduced sedative activities. nih.gov This highlights the critical importance of stereochemistry in the development of pyrazine-containing drugs.

In the context of this compound derivatives, stereoisomerism can arise from several features:

Chiral Centers in Substituents: The introduction of a chiral center in any of the substituent groups attached to the pyrazine ring will result in enantiomers or diastereomers. For instance, if the ethoxy group at the 3-position were to be replaced by a chiral alcohol, the resulting compound would exist as a pair of enantiomers. These enantiomers could display different potencies and selectivities for their biological target.

Atropisomerism: This is a type of axial chirality that arises from restricted rotation around a single bond, typically between two aromatic rings. In the case of pyrazine derivatives, if a bulky substituent is present at a position adjacent to another rotating group, this can lead to stable atropisomers. These atropisomers are non-superimposable mirror images and can exhibit distinct biological activities. While less common than point chirality, atropisomerism is an increasingly recognized feature in medicinal chemistry, particularly in the design of kinase inhibitors where a rigid conformation is often required for optimal binding. pharmablock.com

The biological activity of pyrazine derivatives is often linked to their ability to act as kinase inhibitors. nih.govscilit.com The pyrazine nitrogen atoms can serve as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of a kinase. pharmablock.com The precise three-dimensional positioning of the substituents on the pyrazine ring, dictated by its stereochemistry, is therefore critical for achieving the correct orientation within the kinase binding pocket.

Impact of Stereoisomers on Biological Activity

The differential activity of stereoisomers is a well-documented phenomenon in medicinal chemistry. Research on various heterocyclic compounds, including those with pyrazine-like structures, has consistently demonstrated that one stereoisomer is often significantly more active than its counterpart.

For instance, in a series of chiral pyrimidinyl-piperazine carboxamide derivatives, which share structural similarities with substituted aminopyrazines, compounds with an S-configuration at the chiral center were found to be up to five times more active as α-glucosidase inhibitors than their corresponding R-configured counterparts.

The following table summarizes findings from a study on chiral pyrimidinyl-piperazine carboxamides, illustrating the impact of stereochemistry on inhibitory activity.

| Compound | Stereochemistry | α-Glucosidase Inhibition IC50 (µM) |

| 7c | S-configuration | 0.4 |

| 17c | S-configuration | 1.5 |

| 21c | S-configuration | 0.5 |

| 22c | S-configuration | 1.2 |

| Corresponding R-isomers | R-configuration | Generally 5-fold less active |

| Acarbose (Standard) | - | 817.38 |

This data clearly demonstrates the profound influence of stereochemistry on biological activity, where the specific spatial arrangement of the chiral center leads to a significant difference in potency.

While specific research on the stereoisomers of this compound is not extensively available in public literature, the principles derived from structurally related pyrazine and other heterocyclic derivatives strongly suggest that any chiral variants of this compound would likely exhibit stereospecific biological activity. The synthesis and evaluation of individual stereoisomers are therefore essential steps in the drug discovery and development process for this class of compounds.

Advanced Analytical Research Applications of 5 Chloro 3 Ethoxypyrazin 2 Amine and Its Derivatives

Chromatographic Method Development for Purity and Quantitative Analysis

The separation and quantification of 5-Chloro-3-ethoxypyrazin-2-amine and its related substances are predominantly achieved through chromatographic techniques. The choice of method depends on the volatility and polarity of the analyte, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The presence of the polar amino and ethoxy groups, along with the pyrazine (B50134) ring, allows for effective separation using various stationary phases.

For the separation of aminopyrazine isomers, specialized columns can offer unique selectivity. For instance, columns designed for hydrogen bonding interactions can be particularly effective. sielc.comsielc.com A method using a SHARC 1 column has been shown to separate pyrazine and aminopyrazine, demonstrating the potential for resolving structurally similar compounds. sielc.com The mobile phase composition, including the type and concentration of organic modifiers and additives like formic acid, is a critical parameter for optimizing retention and peak shape. sielc.com

Reversed-phase HPLC using C18 columns is also a common approach for the analysis of heterocyclic amines. nih.gov Gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed to achieve good resolution and reasonable analysis times. Detection is commonly performed using a UV detector, often at a wavelength around 270 nm where pyrazine derivatives exhibit strong absorbance. sielc.com For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or SHARC 1 (for hydrogen bonding) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the potential volatility of this compound, GC coupled with a mass spectrometer (GC-MS) is a highly effective method for its identification and quantification. nih.gov The mass spectrometer provides structural information, which is invaluable for the unambiguous identification of the target analyte, especially in complex mixtures where isomers may be present. researchgate.net

The choice of the GC column's stationary phase is critical for achieving the desired separation. For pyrazine derivatives, moderately polar to polar columns, such as those with a polyethylene (B3416737) glycol (wax) or a cyanopropyl-based stationary phase, are often employed. researchgate.net The temperature program of the GC oven is optimized to ensure good separation of the analytes from matrix components and from each other.

The identification of substituted pyrazines by GC-MS can be challenging due to the similar mass spectra of isomers. nih.gov Therefore, the use of retention indices, in addition to mass spectral data, is often necessary for confident peak assignment. researchgate.net

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | DB-WAX or DB-624 (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |

| Injector Temperature | 250°C |

| MS Ion Source Temp | 230°C |

| MS Quadrupole Temp | 150°C |

| Scan Range | m/z 40-350 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. These benefits are attributed to the use of columns packed with sub-2 µm particles. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful tool for the trace-level quantification of heterocyclic amines in complex matrices. nih.gov

The high efficiency of UPLC columns allows for the rapid separation of closely related compounds. nih.gov For the analysis of this compound, a UPLC method would likely employ a reversed-phase column, such as a BEH C18, and a fast gradient elution. The use of UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode would provide exceptional selectivity and sensitivity, enabling the detection of the target compound at very low concentrations. nih.gov This is particularly beneficial when analyzing samples where the compound of interest is a minor component.

Table 3: Suggested UPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor ion → Product ion (specific to the compound) |

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow, especially when dealing with complex matrices. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from various sample matrices. researchgate.net For the analysis of pyrazine derivatives, headspace SPME (HS-SPME) is commonly employed. In this technique, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber.

The choice of fiber coating is crucial for the selective extraction of the target analytes. For pyrazines, fibers with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have been shown to be effective. ccspublishing.org.cn The extraction efficiency is influenced by several factors, including extraction time, temperature, and sample agitation. These parameters need to be optimized to achieve maximum sensitivity. Following extraction, the fiber is transferred to the GC inlet, where the analytes are thermally desorbed for analysis.

Table 4: General HS-SPME Parameters for Pyrazine Analysis

| Parameter | Condition |

| Fiber Coating | DVB/CAR/PDMS (e.g., 50/30 µm) |

| Extraction Type | Headspace |

| Extraction Temperature | 60°C |

| Extraction Time | 30 minutes |

| Desorption Temperature | 250°C |

| Desorption Time | 2 minutes |

Headspace Analysis

Static headspace analysis is another valuable technique for the analysis of volatile compounds in solid or liquid samples. google.com In this method, the sample is placed in a sealed vial and heated to allow the volatile components to partition into the headspace. A portion of the headspace gas is then injected into the GC system.

This technique is particularly useful for screening samples for the presence of volatile pyrazines. researchgate.net The main advantage of headspace analysis is its simplicity and the minimal sample handling required. However, it is generally less sensitive than HS-SPME because only a small volume of the headspace is injected. The optimization of incubation temperature and time is critical to ensure that equilibrium is reached between the sample and the headspace, leading to reproducible results.

Table 5: Typical Headspace Analysis Conditions for Volatile Pyrazines

| Parameter | Condition |

| Vial Size | 20 mL |

| Sample Amount | 1-5 g (solid) or 1-5 mL (liquid) |

| Equilibration Temperature | 80°C |

| Equilibration Time | 20 minutes |

| Injection Volume | 1 mL |

| Transfer Line Temperature | 120°C |

Method Validation and Quality Control in Pyrazine Analysis

In the analysis of pyrazine derivatives, robust method validation and stringent quality control are paramount to ensure data reliability and accuracy. While specific validation studies for this compound are not extensively documented in public literature, the methodologies applied to analogous pyrazine compounds provide a clear framework for how such analyses would be conducted.

Analytical methods for pyrazines, particularly in complex matrices like food, beverages, or environmental samples, commonly utilize high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). nih.govresearchgate.net This combination offers high selectivity and sensitivity, which is crucial for distinguishing and quantifying specific pyrazines among many other volatile and non-volatile compounds. nih.gov

Method validation for a compound like this compound would involve establishing several key performance characteristics according to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net

Key Validation Parameters:

Specificity and Selectivity: The method must be able to unequivocally identify and quantify the target analyte without interference from other components in the sample matrix. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For trace analysis of impurities, these values can be at the parts-per-million (ppm) level or lower. researchgate.net For instance, a validated UHPLC-MS/MS method for a different chloro-amine impurity reported an LOD of 0.070 ppm and an LOQ of 0.206 ppm. researchgate.net

Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) close to 1.0 is typically desired. researchgate.net

Accuracy and Precision: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is measured. researchgate.net Recoveries are often expected to be within a range of 80-110%. researchgate.net Precision, measured as the relative standard deviation (RSD), indicates the repeatability and reproducibility of the method, with RSD values typically needing to be below 20%. researchgate.net

Robustness: The method's performance is tested under small, deliberate variations in parameters like temperature, flow rate, and mobile phase composition to ensure its reliability during routine use.

The table below summarizes typical validation parameters based on studies of other complex organic molecules, which would be applicable to the analysis of this compound.

| Parameter | Typical Acceptance Criteria | Example from a Validated Method | Reference |

| Recovery | 80 - 110% | 92.0 - 111.0% | researchgate.net |